Cell Permeability and Neurite Outgrowth: LKE vs. Unesterified Lanthionine Ketimine (LK)
The ethyl ester LKE (CAS 944115-20-2) is explicitly described as a cell-permeable synthetic derivative of LK, whereas the parent diacid LK is not cell-permeable [1]. Functional evidence demonstrates that LKE-treated NSC-34 motor neuron-like cells significantly increased neurite number and length at low nanomolar concentrations in a serum concentration-dependent manner, consistent with intracellular CRMP2 engagement; unesterified LK cannot access the intracellular compartment to produce this effect [1]. LKE promotes growth factor-dependent neurite extension at low nanomolar concentrations in cultured neurons [2].
| Evidence Dimension | Cell permeability and functional neurite outgrowth |
|---|---|
| Target Compound Data | Cell-permeable; promotes neurite outgrowth at low nanomolar concentrations in NSC-34 cells and primary neurons. |
| Comparator Or Baseline | Lanthionine ketimine (LK, CAS 83711-67-5): not cell-permeable; no neurite outgrowth activity demonstrable in intact cells without esterification. |
| Quantified Difference | Qualitative functional dichotomy—LKE active in cell-based assays at nanomolar levels; LK requires supraphysiological concentrations or cell-free systems to observe CRMP2 binding [1]. The calculated LogP for LK is approximately −0.2 to −1.7, versus an estimated increase of +1.5 to +2.0 log units for the ethyl ester based on the Hansch π-value for −CH₂CH₃ (~+0.5 per carbon) plus ester masking of one carboxylic acid. |
| Conditions | NSC-34 motor neuron-like cell line; primary mouse cerebellar granule neurons; neurite outgrowth assays with serum concentration–dependent response [1][2]. |
Why This Matters
For cell-based neuroprotection or neurogenesis assays, procurement of CAS 944115-20-2 is mandatory because the unesterified parent LK cannot cross the cell membrane to engage intracellular CRMP2, rendering it inert in intact-cell functional readouts.
- [1] Hensley K, Christov A, Kamat S, Zhang XC, Jackson KW, Snow S, Post J. Proteomic identification of binding partners for the brain metabolite lanthionine ketimine (LK) and documentation of LK effects on microglia and motoneuron cell cultures. J Neurosci. 2010;30(8):2979-2988. doi:10.1523/JNEUROSCI.5247-09.2010 View Source
- [2] Nada SE, Tulsulkar J, Raghavan A, Hensley K, Shah ZA. A derivative of the CRMP2 binding compound lanthionine ketimine provides neuroprotection in a mouse model of cerebral ischemia. Neurochem Int. 2012;61(8):1357-1363. doi:10.1016/j.neuint.2012.09.013 View Source
